molecular formula C10H11F3O2 B14026803 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol

1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol

Cat. No.: B14026803
M. Wt: 220.19 g/mol
InChI Key: UKEGEISTHGHLBI-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol is a fluorinated aromatic alcohol characterized by a methoxy group at the 2-position and a trifluoromethyl (CF₃) group at the 5-position of the benzene ring. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antiviral agents (e.g., letermovir ) and bioactive derivatives such as thioureas .

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C10H11F3O2/c1-6(14)8-5-7(10(11,12)13)3-4-9(8)15-2/h3-6,14H,1-2H3

InChI Key

UKEGEISTHGHLBI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)OC)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol

General Synthetic Strategy

The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol typically involves the reduction of the corresponding aldehyde, 2-methoxy-5-(trifluoromethyl)benzaldehyde, to the secondary alcohol. This approach is a classical and efficient route to obtain the target compound with high selectivity and yield.

Reduction of 2-Methoxy-5-(trifluoromethyl)benzaldehyde

Reagents and Conditions
Procedure
  • Dissolve 2-methoxy-5-(trifluoromethyl)benzaldehyde in methanol or ethanol.
  • Add sodium borohydride portionwise under stirring at room temperature.
  • Stir the reaction mixture until the aldehyde is fully reduced to the corresponding alcohol.
  • Upon completion, quench the reaction by adding water or dilute acid.
  • Extract the product using an organic solvent such as dichloromethane (CH2Cl2).
  • Wash the organic layer with aqueous sodium hydroxide, water, and brine.
  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify the crude product by silica gel chromatography using a methanol/dichloromethane gradient.
Yield and Purity
  • Reported yields are high, typically in the range of 90–95%.
  • The product is obtained as a clear oil or solid depending on purification.
  • Purity is confirmed by chromatographic and spectroscopic methods.
Example from Literature

A closely related compound, (2-Methoxy-5-trifluoromethoxy-phenyl)-methanol, was synthesized by reduction of the corresponding benzaldehyde with sodium borohydride in methanol at room temperature, yielding 95% pure product after chromatographic purification.

Alternative Synthetic Routes

Friedel-Crafts Formylation Followed by Reduction
  • Starting from 2-methoxy-5-(trifluoromethyl)benzene, formylation can be achieved via Friedel-Crafts reaction using dichloromethyl methyl ether and titanium tetrachloride (TiCl4) as catalyst.
  • The resulting aldehyde is then reduced to the alcohol using sodium borohydride in ethanol.
  • This two-step sequence allows for the introduction of the ethanol substituent on the aromatic ring with good yields and selectivity.
Catalytic Hydrogenation
  • Catalytic hydrogenation of the corresponding ketone or aldehyde under hydrogen gas pressure (e.g., 20 bar) using metal catalysts (e.g., silver salts) in toluene or ethanol can also afford the secondary alcohol.
  • This method requires controlled temperature (around 80 °C) and extended reaction times (up to 72 hours) but can provide high purity products.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents/Conditions Solvent Yield (%) Notes
Sodium Borohydride Reduction 2-Methoxy-5-(trifluoromethyl)benzaldehyde NaBH4, RT, several hours MeOH or EtOH 90–95 Simple, high yield, widely used
Friedel-Crafts Formylation + Reduction 2-Methoxy-5-(trifluoromethyl)benzene Dichloromethyl methyl ether, TiCl4; then NaBH4 EtOH ~90 Two-step, allows aldehyde introduction
Catalytic Hydrogenation Corresponding ketone or aldehyde H2 (20 bar), Ag catalyst, 80 °C, 72 h Toluene/EtOH 80 Requires high pressure and catalyst

Research Findings and Analysis

  • The reduction of 2-methoxy-5-(trifluoromethyl)benzaldehyde with sodium borohydride is the most straightforward and efficient method to prepare 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol, offering high yields and operational simplicity.
  • Friedel-Crafts formylation followed by reduction is a viable synthetic route when starting from the trifluoromethyl-substituted aromatic hydrocarbon, facilitating the introduction of the aldehyde group prior to reduction.
  • Catalytic hydrogenation provides an alternative but is less commonly used due to longer reaction times and the need for specialized equipment.
  • Purification by silica gel chromatography using methanol/dichloromethane gradients is effective in isolating the pure secondary alcohol.
  • The presence of the trifluoromethyl group influences the reactivity and selectivity of the reduction, often enhancing the stability of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific receptors and enzymes, thereby modulating their activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Features/Applications Reference
1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol 2-OCH₃, 5-CF₃ 236.20* Antiviral intermediate , α-amylase inhibitor precursor
1-(5-Fluoro-2-methoxyphenyl)ethanol 2-OCH₃, 5-F 170.18 Reduced lipophilicity vs. CF₃; used in organic synthesis
1-(2-Ethoxy-5-fluorophenyl)ethanol 2-OCH₂CH₃, 5-F 184.21 Higher lipophilicity than methoxy; potential metabolic differences
1-[3,5-Bis(trifluoromethyl)phenyl]ethanol 3-CF₃, 5-CF₃ 258.16 Enhanced hydrophobicity; ligand in coordination chemistry
AG (thiourea derivative) 2-OCH₃, 5-CF₃ + 3-OCH₃-thiourea α-Amylase inhibition (IC₅₀ = 8.2 µM)

Notes:

  • Electronic Effects : The CF₃ group in the target compound increases electron deficiency at the aromatic ring compared to fluorine or ethoxy substituents, altering reactivity in electrophilic substitutions .
  • Steric Impact : Bis(trifluoromethyl) derivatives exhibit greater steric hindrance, affecting binding in enzymatic assays .

Physicochemical Properties

Table 2: Solubility and Stability Trends

Compound Solubility in Ethanol Stability Notes Reference
1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol High Stable under inert atmospheres
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone Moderate Sensitive to oxidation
1-(5-Fluoro-2-methoxyphenyl)ethanol Very high Prone to crystallization

Key Observations :

  • The trifluoromethyl group reduces aqueous solubility but enhances thermal stability compared to non-fluorinated analogues.
  • Methoxy groups improve solubility in polar solvents like ethanol .

Q & A

Q. What are the common synthetic routes for 1-(2-Methoxy-5-(trifluoromethyl)phenyl)ethanol?

The compound is typically synthesized via the reduction of its corresponding ketone precursor, 1-(2-methoxy-5-(trifluoromethyl)phenyl)ethanone. Sodium borohydride (NaBH₄) in ethanol under basic conditions (e.g., 10% NaOH) is a standard method, yielding the alcohol after purification by recrystallization . Alternative enzymatic approaches, such as lipase-catalyzed transesterification, can achieve enantioselective synthesis, particularly for resolving (R)- and (S)-enantiomers .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of acetone or ethanol solutions, and structures are refined using software like SHELXL . Spectroscopic techniques (e.g., IR, NMR) complement structural analysis: IR identifies functional groups (e.g., -OH at ~3250 cm⁻¹, C-F at ~1200 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions and stereochemistry .

Q. What are the key physicochemical properties of this compound?

  • Molecular weight : Calculated as 250.20 g/mol (C₁₀H₁₁F₃O₂).
  • Density : Estimated at 1.25–1.30 g/cm³ (analogous to trifluoromethyl-substituted alcohols) .
  • Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) and ethanol, based on structural analogs .
  • Thermal stability : Differential scanning calorimetry (DSC) can determine melting points and decomposition temperatures.

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

Lipase-catalyzed kinetic resolution in organic solvents (e.g., isooctane) effectively separates enantiomers. For example, Candida antarctica lipase B (CAL-B) with vinyl acetate as an acyl donor achieves >90% enantiomeric excess (ee) for the (R)-enantiomer. Reaction parameters (temperature, solvent polarity, enzyme loading) must be systematically optimized .

Q. What methodologies address contradictions in spectroscopic vs. crystallographic data?

Discrepancies in substituent positioning (e.g., methoxy vs. trifluoromethyl groups) can arise from dynamic effects in solution (NMR) versus static crystal structures (SC-XRD). Hybrid approaches, such as DFT calculations (e.g., B3LYP/6-311+G(d,p)), reconcile these by modeling both gas-phase and solvent-adjusted geometries .

Q. How can computational chemistry predict the compound’s reactivity and electronic properties?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing trifluoromethyl group lowers the LUMO energy, enhancing susceptibility to nucleophilic attack. Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What strategies improve yield in large-scale synthesis?

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance hydrogenation efficiency for ketone precursors.
  • Purification : Flash chromatography with silica gel (hexane/ethyl acetate gradients) removes by-products.
  • Process intensification : Continuous-flow reactors reduce reaction times and improve reproducibility .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration.
  • Methoxy group : Modulates electronic effects, altering binding affinity to target enzymes.
  • Ethanol moiety : Critical for hydrogen-bond interactions in antimicrobial or anti-inflammatory applications .

Methodological and Analytical Considerations

Q. What protocols assess environmental impact and degradation pathways?

  • Ecotoxicology : Daphnia magna assays evaluate acute toxicity (LC₅₀).
  • Biodegradation : OECD 301F tests measure mineralization in activated sludge.
  • Photodegradation : HPLC-MS identifies breakdown products under UV irradiation .

Q. What are understudied research avenues for this compound?

  • Biocatalytic cascades : Integrating ketone synthesis and reduction in one pot using engineered enzymes.
  • Polymer applications : As a monomer for fluorinated polyesters with enhanced thermal stability.
  • Therapeutic potential : Screening against neglected targets (e.g., fungal CYP51 for antifungal activity) .

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